molecular formula C16H16BrF B047434 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene CAS No. 116831-34-6

4-Bromo-1-(4-butylphenyl)-2-fluorobenzene

Cat. No.: B047434
CAS No.: 116831-34-6
M. Wt: 307.2 g/mol
InChI Key: LDQABRHKJNCPFO-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-butylphenyl)-2-fluorobenzene is a useful research compound. Its molecular formula is C16H16BrF and its molecular weight is 307.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

116831-34-6

Molecular Formula

C16H16BrF

Molecular Weight

307.2 g/mol

IUPAC Name

4-bromo-1-(4-butylphenyl)-2-fluorobenzene

InChI

InChI=1S/C16H16BrF/c1-2-3-4-12-5-7-13(8-6-12)15-10-9-14(17)11-16(15)18/h5-11H,2-4H2,1H3

InChI Key

LDQABRHKJNCPFO-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.106 g of bis(triphenylphosphine) palladium(II)chloride (Merck Schuchart, Art. No. 804 174) were suspended in 20.0 ml tetrahydrofurane (Merck KGaA, Art. No.108 107) in a 50 ml, four necked vessel and heated to 55° C. Now 0.113 g sodiumboric hydride (Merck Schuchart, Art. Nr. 806 372) were added slowly while the suspension was stirred with a magnetic stirrer. The dark mixture was heated under reflux for 30 minutes and then allowed to cool to 40° C. 49.648 g of 1-bromo-3-fluoro-4-iodo-benzene (Wychem, Art. No. 45 570 300/12) 35.60 g of 4-n-butyl-phenylboronic acid, prepared in house), 330 ml toluene (Merck KGaA, Art. No.108 325), 130 ml ethanol (Merck KGaA, Art. No.100 983) and 170 ml of a solution of sodium carbonate (Merck KGaA, Art. No.106 384) were placed in an 1 I, four necked vessel at ambient temperature and heated to 50° C. Now the freshly prepared 40° C. warm solution of the Pd0-catalyst was rapidly added dropwise to the vigorously stirred reaction mixture. The brown mixture was stirred at 50° C. for 16 hours. The completeness of the reaction was confirmed by thin sheet chromatography. The reaction mixture was cooled to ambient temperature. Then distilled water and methyl-t-butyl ether were added and the phases separated. The aquous phase was extracted twice with methyl-t-butyl ether. The combined organic phases were washed twice with distilled water, dried over Na2SO4 filtered and the solvent evaporated. The crude product of 74 g of 4-bromo-4′-n-butyl-2-fluoro-biphenyl was purified over 3 I silica gel with 1-chloro-butane. The resultant 61.4 g of crude product were distilled under reduced pressure. Thus 45.4 g of 4-bromo-4′-n-butyl-2-fluoro-biphenyl with a purity of 90.6% by GC were obtained.
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49.648 g
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35.6 g
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330 mL
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solution
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170 mL
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130 mL
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20 mL
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bis(triphenylphosphine) palladium(II)chloride
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2.106 g
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catalyst
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0.113 g
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catalyst
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Synthesis routes and methods II

Procedure details

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